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Introduction

Neladalkib (NVL-655) is a fourth-generation, potent, and highly selective inhibitor of Anaplastic
Lymphoma Kinase (ALK) and its various mutant forms.[1] As a key oncogenic driver in several
cancers, including non-small cell lung cancer (NSCLC), the development of resistance to ALK
inhibitors is a significant clinical challenge. Neladalkib is designed to be effective against a
wide range of ALK fusions and resistance mutations, including the G1202R mutation, which
confers resistance to earlier-generation ALK inhibitors.[1][2] Furthermore, it is a brain-penetrant
tyrosine kinase inhibitor (TKI) with a favorable safety profile due to its high selectivity for ALK
over the structurally related Tropomyosin Receptor Kinase (TRK) family, potentially minimizing

neurological adverse events.[2][3][4]

These application notes provide detailed protocols for researchers, scientists, and drug
development professionals to assess the sensitivity of cancer cell lines to Neladalkib using
common cell-based assays. The described methods include cell viability, apoptosis, and
western blot assays to quantify the cytotoxic effects of Neladalkib and its impact on ALK
signaling pathways.

ALK Signaling Pathway and Neladalkib's
Mechanism of Action

Oncogenic ALK fusions or mutations lead to the constitutive activation of the ALK receptor
tyrosine kinase. This results in the activation of multiple downstream signaling pathways that
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are critical for cancer cell proliferation, survival, and metastasis. The primary signaling
cascades initiated by activated ALK include the Phosphoinositide 3-kinase (PI3K)/AKT
pathway, the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase
(ERK) pathway, and the Janus kinase (JAK)/Signal transducer and activator of transcription
(STAT) pathway. Neladalkib exerts its therapeutic effect by binding to the ATP-binding pocket
of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent
activation of these downstream pathways.
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Caption: Simplified ALK signaling pathway and the inhibitory action of Neladalkib.

Data Presentation: Neladalkib (NVL-655) In Vitro Cell

Viability

The following tables summarize the half-maximal inhibitory concentration (IC50) values of

Neladalkib in various ALK-positive cancer cell lines, including those with wild-type ALK fusions

and those harboring resistance mutations.

Table 1: Neladalkib (NVL-655) IC50 Values in ALK-Positive Cell Lines with Wild-Type Kinase

Domain
. ALK Fusion Neladalkib IC50
Cell Line Cancer Type
Partner (nM)
MGHO048-1 EML4-ALK v1 NSCLC 0.3-16
MGHO064-1 EML4-ALK v2 NSCLC 0.3-16
MGHO026-1 EML4-ALK v3 NSCLC 0.3-16
Anaplastic Large Cell
Karpas299 NPM1-ALK 2.0

Lymphoma

Data adapted from preclinical studies on NVL-655.[1]

Table 2: Neladalkib (NVL-655) IC50 Values in ALK-Positive Cell Lines with Resistance

Mutations

© 2025 BenchChem. All rights reserved.

3/12 Tech Support


https://www.benchchem.com/product/b12377415?utm_src=pdf-body-img
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11609626/
https://www.benchchem.com/product/b12377415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Cell Line | BalF3 ALK Cancer Type / Neladalkib IC50
Model Fusion/Mutation Model (nM)

EML4-ALK v3
YU-1077 NSCLC <1

G1202R
Ba/F3 EML4-ALK G1202R Engineered Cell Line 0.9
MR448re ALK G1202R/T1151M  NSCLC 0.1-1.8
MGH953-7 ALK G1202R/L1196M NSCLC 01-18

Data adapted from preclinical studies on NVL-655.[1][5]

Experimental Protocols

The following are detailed protocols for assessing Neladalkib sensitivity in cell culture.

Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Materials:

e Appropriate cell culture medium and supplements

¢ Neladalkib (NVL-655)

e DMSO (vehicle control)

o 96-well clear-bottom, opaque-walled plates

o CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
e Luminometer

Protocol:

ALK-positive cancer cell lines (e.g., H3122, STE-1, Karpas299)
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e Cell Seeding:
o Trypsinize and count cells.

o Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 pL of culture
medium. The optimal seeding density should be determined for each cell line.

o Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
e Compound Treatment:

o Prepare a serial dilution of Neladalkib in culture medium. A typical concentration range to
test would be 0.1 nM to 10 uM.

o Include a vehicle control (DMSO) at the same final concentration as the highest
Neladalkib concentration.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of Neladalkib or vehicle control.

o Incubate for 72 hours at 37°C and 5% CO2.
o ATP Measurement:
o Equilibrate the CellTiter-Glo® reagent to room temperature.

o Remove the plate from the incubator and allow it to equilibrate to room temperature for 30
minutes.

o Add 100 pL of CellTiter-Glo® reagent to each well.

o Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a luminometer.

e Data Analysis:
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o Normalize the data to the vehicle control.
o Plot the cell viability against the logarithm of the Neladalkib concentration.

o Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs.
response -- variable slope) in a suitable software like GraphPad Prism.

Preparation Treatment Assay Data Analysis
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Caption: Workflow for the cell viability assay.
Apoptosis Assay (e.g., using Annexin V-FITC and
Propidium lodide)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells by flow
cytometry.

Materials:

ALK-positive cancer cell lines

Neladalkib (NVL-655)

Annexin V-FITC Apoptosis Detection Kit

Phosphate-buffered saline (PBS)

Flow cytometer

Protocol:

e Cell Treatment:
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o Seed cells in 6-well plates and allow them to adhere overnight.

o Treat the cells with Neladalkib at concentrations around the predetermined IC50 value for
24-48 hours.

o Include an untreated control.

e Cell Harvesting and Staining:
o Harvest both adherent and floating cells.
o Wash the cells twice with cold PBS.
o Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
o Transfer 100 pL of the cell suspension to a flow cytometry tube.
o Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (P1).
o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
o Add 400 uL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis:

o

Analyze the samples on a flow cytometer within one hour of staining.

[¢]

Live cells will be Annexin V-FITC and PI negative.

o

Early apoptotic cells will be Annexin V-FITC positive and Pl negative.

[e]

Late apoptotic or necrotic cells will be both Annexin V-FITC and PI positive.

Western Blot Analysis of ALK Signhaling

This method is used to detect changes in the phosphorylation status of ALK and its
downstream signaling proteins upon treatment with Neladalkib.

Materials:
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e ALK-positive cancer cell lines
¢ Neladalkib (NVL-655)
o RIPA lysis buffer with protease and phosphatase inhibitors

e Primary antibodies against:

[e]

Phospho-ALK (Tyr1604)
o Total ALK
o Phospho-AKT (Ser473)
o Total AKT
o Phospho-ERK1/2 (Thr202/Tyr204)
o Total ERK1/2
o [B-actin (loading control)
o HRP-conjugated secondary antibodies
o SDS-PAGE gels and blotting apparatus
e Chemiluminescent substrate
Protocol:
e Cell Lysis:

o Seed cells in 6-well plates and treat with Neladalkib (e.g., 10 nM) for various time points
(e.g., 0, 2, 6, 24 hours).[5]

o Wash cells with cold PBS and lyse with RIPA buffer.

o Quantify protein concentration using a BCA assay.
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o Electrophoresis and Blotting:
o Separate 20-30 pg of protein per lane on an SDS-PAGE gel.
o Transfer the proteins to a PVDF membrane.

e Immunodetection:

o Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.
o Incubate the membrane with the primary antibody overnight at 4°C.

o Wash the membrane with TBST and incubate with the HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash again and add the chemiluminescent substrate.
e Imaging:
o Detect the signal using a chemiluminescence imaging system.

o Analyze the band intensities and normalize to the total protein and loading control.
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Caption: Logical flow of a Western blot experiment to test Neladalkib's effect.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the
in vitro sensitivity of cancer cells to Neladalkib. By employing these cell-based assays,
researchers can effectively characterize the potency of Neladalkib against various ALK-driven
cancers, elucidate its mechanism of action, and identify potential biomarkers of response.
Consistent and reproducible data generated from these methods are essential for the
preclinical evaluation and continued development of this promising targeted therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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